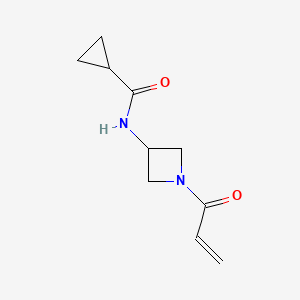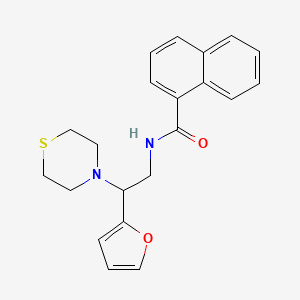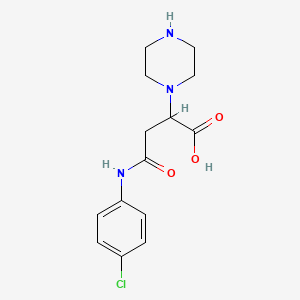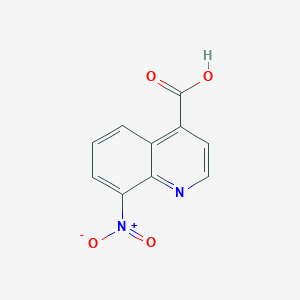
N-(1-Prop-2-enoylazetidin-3-yl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Prop-2-enoylazetidin-3-yl)cyclopropanecarboxamide, also known as AZD9291 or osimertinib, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is used in the treatment of non-small cell lung cancer (NSCLC). It was developed by AstraZeneca and was approved by the US Food and Drug Administration (FDA) in 2015.
Mecanismo De Acción
N-(1-Prop-2-enoylazetidin-3-yl)cyclopropanecarboxamide works by irreversibly binding to the mutated form of EGFR, which is present in approximately 10-15% of patients with NSCLC. This binding prevents the activation of the downstream signaling pathways that are responsible for cell proliferation and survival. This ultimately leads to cell death and tumor regression.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable safety profile in clinical trials. The most common side effects include diarrhea, rash, and nausea. It has also been associated with interstitial lung disease (ILD), although the incidence of ILD is relatively low. This compound has been shown to have a half-life of approximately 48 hours, and it is primarily metabolized by the liver.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-Prop-2-enoylazetidin-3-yl)cyclopropanecarboxamide is its high selectivity for mutated EGFR, which allows for more targeted therapy and lower incidence of side effects. However, one limitation is its relatively low potency compared to other EGFR TKIs. This may limit its efficacy in patients with high levels of EGFR activity.
Direcciones Futuras
There are several potential future directions for research on N-(1-Prop-2-enoylazetidin-3-yl)cyclopropanecarboxamide. One area of focus is the development of combination therapies that can enhance the efficacy of this compound. Another area of focus is the identification of biomarkers that can predict response to this compound. Additionally, there is ongoing research on the use of this compound in other types of cancer that have mutations in the EGFR pathway. Overall, this compound represents a promising new treatment option for patients with NSCLC who have developed resistance to first-generation EGFR TKIs.
Métodos De Síntesis
The synthesis of N-(1-Prop-2-enoylazetidin-3-yl)cyclopropanecarboxamide involves several steps. The first step is the preparation of 4-bromo-3-fluoroaniline, which is then reacted with (S)-tert-butyl 2-(2-amino-4-methylpentanamido)-3-methylbutanoate to form an intermediate. The intermediate is then reacted with (R)-glycidyl butyrate to form the final product, this compound. The overall yield of the synthesis is around 10%.
Aplicaciones Científicas De Investigación
N-(1-Prop-2-enoylazetidin-3-yl)cyclopropanecarboxamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown significant efficacy in patients with EGFR-mutant NSCLC who have developed resistance to first-generation EGFR TKIs such as gefitinib and erlotinib. This compound is able to selectively inhibit the activity of mutated EGFR, while sparing the activity of wild-type EGFR. This results in a lower incidence of side effects compared to first-generation EGFR TKIs.
Propiedades
IUPAC Name |
N-(1-prop-2-enoylazetidin-3-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-9(13)12-5-8(6-12)11-10(14)7-3-4-7/h2,7-8H,1,3-6H2,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOKSGLBFUIPIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC(C1)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2558946.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2558947.png)

![N-(2,4-dimethoxyphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2558949.png)
![benzyl 2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetate](/img/structure/B2558952.png)



![7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![(1R,4S)-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B2558962.png)
![3-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2558965.png)
![8-(4-ethoxyphenyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2558967.png)